molecular formula C15H21N3O2S B485775 Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate CAS No. 431913-97-2

Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate

Cat. No.: B485775
CAS No.: 431913-97-2
M. Wt: 307.4g/mol
InChI Key: SRWKAZSWOPMZLA-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a 4-methylphenyl carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the ethyl ester and 4-methylphenyl carbamothioyl groups. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by further functionalization . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like DMF (Dimethylformamide).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a corresponding amine.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or psychiatric disorders.

    Materials Science: It can be utilized in the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential therapeutic effects and toxicity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate is unique due to the presence of both the ethyl ester and 4-methylphenyl carbamothioyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from other piperazine derivatives.

Properties

IUPAC Name

ethyl 4-[(4-methylphenyl)carbamothioyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-3-20-15(19)18-10-8-17(9-11-18)14(21)16-13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRWKAZSWOPMZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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